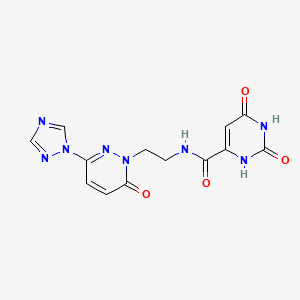

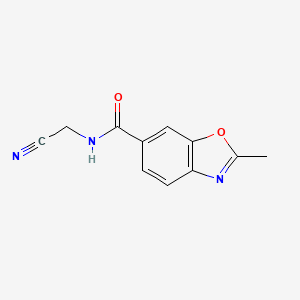

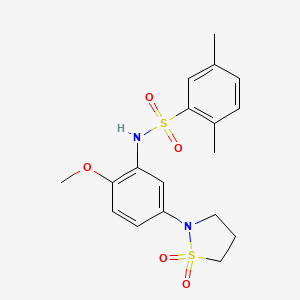

![molecular formula C13H15NOS B2945572 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(thiophen-3-yl)ethanone CAS No. 1705325-56-9](/img/structure/B2945572.png)

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(thiophen-3-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(thiophen-3-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of the natural product, (-)-cocaine, and has been found to exhibit interesting pharmacological properties.

Wissenschaftliche Forschungsanwendungen

Synthesis and Stereochemical Analysis

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(thiophen-3-yl)ethanone and its derivatives have been explored in various synthetic and stereochemical studies. For instance, the stereoselective synthesis of active metabolites of potent kinase inhibitors, such as PKI-179, involves complex stereochemical determinations and transformations, highlighting its role in developing targeted therapeutic agents (Zecheng Chen et al., 2010). Similarly, the structure-activity relationships of 1-phenyl-6-azabicyclo[3.2.1]octanes have been investigated for their analgetic and narcotic antagonist activities, demonstrating the compound's potential in developing new pain management solutions (M. Takeda et al., 1977).

Drug Discovery and Chemical Characterization

The compound and its related structures serve as crucial intermediates or building blocks in the synthesis of various pharmacologically active molecules. For example, photochemical synthesis techniques utilizing acetophenone enamides have been developed to produce 2-azabicyclo[3.2.0]heptanes, which are valuable in drug discovery efforts for creating new therapeutic agents (Tetiana V. Druzhenko et al., 2018). Additionally, the synthesis and characterization of cephem derivatives for use in Antibody-Directed Enzyme Prodrug Therapy (ADEPT) approaches have been explored, indicating the versatility of these compounds in advancing targeted cancer treatments (Lorena Blau et al., 2008).

Potential Antiviral and Antitumor Activities

Compounds derived from 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(thiophen-3-yl)ethanone have shown potential antiviral and antitumor activities. Research on novel thiazolyl(hydrazonoethyl)thiazoles, synthesized using a one-pot three-component reaction, has revealed promising activities against MCF-7 tumor cells, suggesting potential applications in cancer therapy (Huda K. Mahmoud et al., 2021).

Ring-Opening Polymerization Catalysts

Moreover, derivatives such as guanidine and amidine organocatalysts have been employed in the ring-opening polymerization of cyclic esters, illustrating the compound's utility in materials science and polymer chemistry (B. Lohmeijer et al., 2006).

Wirkmechanismus

Target of Action

The compound, also known as 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(thiophen-3-yl)ethan-1-one, is structurally related to the family of tropane alkaloids . Tropane alkaloids are known for their wide array of interesting biological activities . .

Mode of Action

Tropane alkaloids are known to interact with various receptors in the nervous system, including muscarinic acetylcholine receptors, and can have anticholinergic effects .

Biochemical Pathways

Based on the known effects of tropane alkaloids, it can be inferred that this compound may affect neurotransmission, particularly cholinergic signaling .

Result of Action

Based on the known effects of tropane alkaloids, it can be inferred that this compound may have effects on the nervous system, potentially leading to changes in neurotransmission .

Eigenschaften

IUPAC Name |

1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-thiophen-3-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NOS/c15-13(8-10-6-7-16-9-10)14-11-2-1-3-12(14)5-4-11/h1-2,6-7,9,11-12H,3-5,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHNCBCMZVHKXCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C=CCC1N2C(=O)CC3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

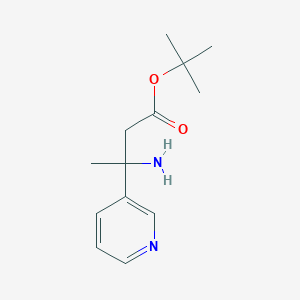

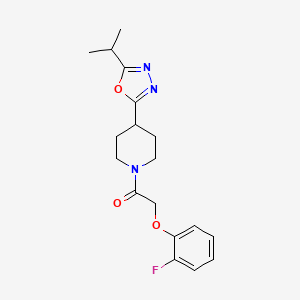

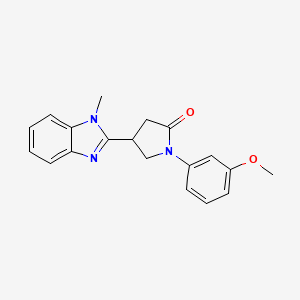

![2-[(4-Methoxybenzyl)amino]-1,1-diphenyl-1-ethanol](/img/structure/B2945490.png)

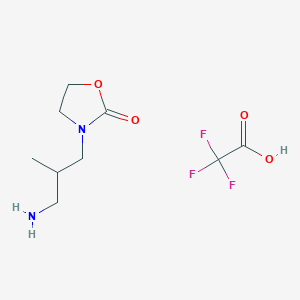

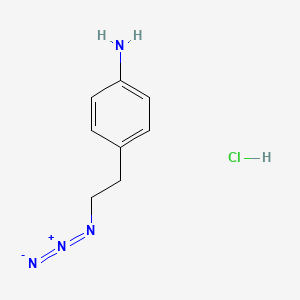

![8-[(4-Benzylpiperazin-1-yl)methyl]-7-(3-hydroxypropyl)-3-methylpurine-2,6-dione](/img/structure/B2945491.png)

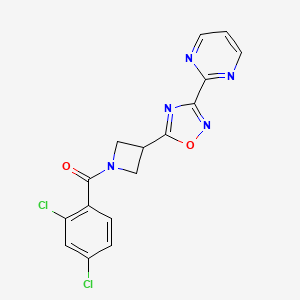

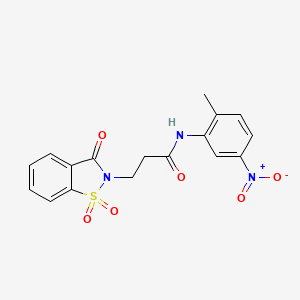

![Methyl 4-(4-methylphenyl)-3-[(4-methylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2945499.png)

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2,2-dimethylpropan-1-one](/img/structure/B2945503.png)